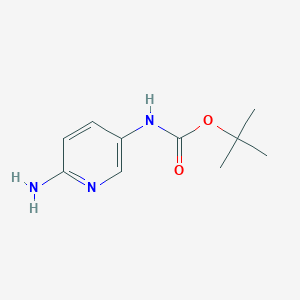

tert-Butyl (6-aminopyridin-3-yl)carbamate

CAS No.: 445432-37-1

Cat. No.: VC8274075

Molecular Formula: C10H15N3O2

Molecular Weight: 209.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 445432-37-1 |

|---|---|

| Molecular Formula | C10H15N3O2 |

| Molecular Weight | 209.24 g/mol |

| IUPAC Name | tert-butyl N-(6-aminopyridin-3-yl)carbamate |

| Standard InChI | InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-4-5-8(11)12-6-7/h4-6H,1-3H3,(H2,11,12)(H,13,14) |

| Standard InChI Key | JRGFHNRLNOKTEP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1=CN=C(C=C1)N |

Introduction

Chemical Structure and Properties

The molecular formula of tert-butyl (6-aminopyridin-3-yl)carbamate is C₁₀H₁₅N₃O₂, with a molecular weight of 209.25 g/mol. The Boc group (tert-butoxycarbonyl) serves as a protective moiety for the amine functionality, a common strategy in organic synthesis to prevent unwanted side reactions during multi-step processes . The pyridine ring contributes to the compound’s aromaticity and potential for hydrogen bonding, while the amino group enhances its reactivity in nucleophilic substitution or coupling reactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₅N₃O₂ |

| Molecular Weight | 209.25 g/mol |

| Key Functional Groups | Boc-protected amine, pyridine |

| Stability | Hydrolytically sensitive |

The Boc group’s steric bulk shields the amine from electrophilic attack, making the compound stable under basic conditions but susceptible to acidic deprotection . This duality is exploited in controlled synthetic workflows.

Synthetic Methodologies

Photocatalytic One-Step Synthesis

A breakthrough in synthesizing tert-butyl carbamate derivatives involves photocatalytic strategies. For example, tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate—a structurally related compound—is synthesized via a one-step reaction using 2-aminopyridine, piperazine-1-tert-butyl carboxylate, an acridine salt photocatalyst, and 2,2,6,6-tetramethylpiperidine-N-oxide (TEMPO) as an oxidant under blue LED irradiation . This method achieves a 95% yield by minimizing byproducts and avoiding heavy-metal catalysts . While this approach targets a piperazine-containing analog, the principles are transferable to tert-butyl (6-aminopyridin-3-yl)carbamate by substituting piperazine with simpler amine sources.

Boc Protection of Aminopyridines

The tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate (BCMP) reagent, reported by Du et al., demonstrates efficient N-Boc protection of amines under mild conditions . Reacting 6-amino-3-pyridinol with BCMP in tetrahydrofuran (THF) at 0°C in the presence of dimethylaminopyridine (DMAP) could yield tert-butyl (6-aminopyridin-3-yl)carbamate. This method avoids harsh acids or bases, preserving the integrity of the pyridine ring .

Pharmaceutical Relevance

Role in Palbociclib Synthesis

tert-Butyl (6-aminopyridin-3-yl)carbamate is implicated in the synthesis of Palbociclib, a CDK4/6 inhibitor used in breast cancer therapy. As a key impurity or intermediate, its controlled synthesis ensures the final drug’s purity and efficacy . Regulatory guidelines (e.g., FDA’s ANDA and DMF requirements) mandate rigorous quality control of such intermediates, underscoring the compound’s importance in pharmaceutical manufacturing .

Structure-Activity Relationships (SAR)

The Boc-protected amine in this compound allows selective functionalization of the pyridine ring. For instance, Suzuki-Miyaura coupling at the 2-position or sulfonation at the 4-position could yield derivatives with enhanced kinase inhibitory activity. The amino group’s position ortho to the carbamate may influence hydrogen-bonding interactions with biological targets, a hypothesis supported by analogous CDK inhibitor designs .

Analytical Characterization

Spectroscopic Data

While direct spectral data for tert-butyl (6-aminopyridin-3-yl)carbamate are unavailable, related compounds provide benchmarks:

-

¹H NMR: Peaks at δ 1.5 ppm (Boc methyl groups), δ 6.1–7.1 ppm (pyridine protons), and δ 5.3 ppm (amide NH) are expected .

-

ESI-MS: A molecular ion peak at m/z 210.1 [M+H]⁺ aligns with its molecular weight .

Future Directions

-

Catalytic Innovation: Expanding photocatalyst libraries (e.g., iridium or ruthenium complexes) could enhance reaction efficiency for Boc-protected amines.

-

Bioisosteric Replacements: Replacing the pyridine ring with azaindole or quinoline moieties may improve drug-likeness.

-

Continuous Flow Synthesis: Automating carbamate formation in microreactors could optimize yields and scalability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume